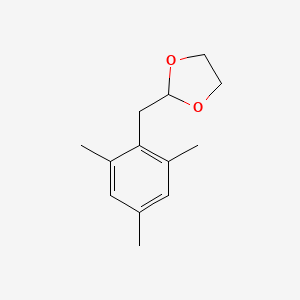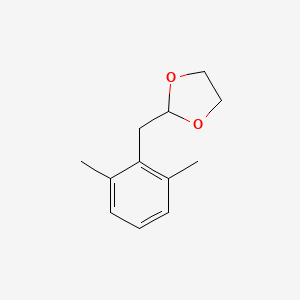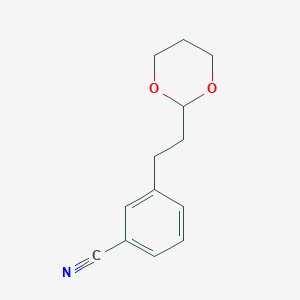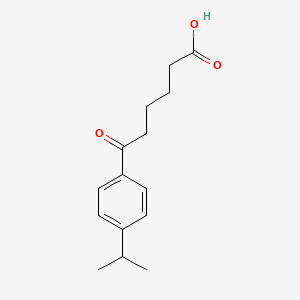
6-(4-Isopropylphenyl)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(4-Isopropylphenyl)-6-oxohexanoic acid” is a carboxylic acid with a six-carbon chain (hexanoic acid) that has a ketone group (oxo) at the 6th carbon. Additionally, there is a 4-isopropylphenyl group attached to the 6th carbon .
Molecular Structure Analysis
The molecular structure of this compound would consist of a hexanoic acid backbone with a ketone group at the 6th carbon and a 4-isopropylphenyl group also attached to the 6th carbon .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions. The ketone group could potentially be involved in reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
1. Chemical Synthesis and Interconversion
6-Aroyl-4-oxohexanoic acids have been synthesized through acid-catalyzed solvolysis and studied for their ability to transform into 5-aryl-2-furanpropionic acids. This chemical interconversion has been observed in certain conditions, providing insights into their chemical behavior and potential applications in synthetic chemistry (Short & Rockwood, 1969).
2. Polymer Synthesis
Functional polycaprolactones, a type of polymer, have been synthesized using 6-oxohexanoic acid in a Passerini multicomponent polymerization process. This method demonstrates the utility of 6-oxohexanoic acid in producing polymers with diverse pendant groups, showcasing its versatility in polymer chemistry (Jian Zhang et al., 2016).
3. Analytical Chemistry
In analytical chemistry, monocarboxylic acids like 5-oxohexanoic acid and 6-oxoheptanoic acid have been characterized using electrospray ionization and triple quadrupole-TOF systems. This research contributes to the understanding of the gas phase ion fragmentation mechanisms of these compounds, crucial for analytical applications (Kanawati et al., 2007).
4. Enzymatic Production Methods
An enzymatic method using ω-amino group-oxidizing enzymes has been developed for the production of 6-oxohexanoic acid from 6-aminohexanoic acid. This approach demonstrates an efficient and high-yield method of producing 6-oxohexanoic acid, highlighting its potential in biotechnological applications (Yamada et al., 2017).
5. Oxidation Processes
The oxidation of cyclohexanone in the presence of specific catalysts has been studied to produce 6-oxoheptanoic acid. This research contributes to understanding the solvent effects and reaction mechanisms in oxidation processes, relevant in chemical engineering and synthesis (Atlamsani et al., 1993).
Mechanism of Action
Target of Action
Boronic acids and their derivatives, which this compound is a part of, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play crucial roles in the growth, progression, and metastasis of tumor cells .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to the inhibition of the target enzymes, thereby affecting the biochemical pathways they are involved in .
Biochemical Pathways
Given that boronic acids and their derivatives are known to inhibit serine protease and kinase enzymes , it can be inferred that the compound may affect pathways involving these enzymes. These could include pathways related to cell growth, proliferation, and apoptosis .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH , which could potentially impact their bioavailability.
Result of Action
Given its potential role as an inhibitor of serine protease and kinase enzymes , it can be inferred that the compound may have effects on cell growth, proliferation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(4-Isopropylphenyl)-6-oxohexanoic acid. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acids and their esters . Therefore, the physiological pH of the human body could potentially accelerate the hydrolysis of this compound, impacting its stability and efficacy .
properties
IUPAC Name |
6-oxo-6-(4-propan-2-ylphenyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(2)12-7-9-13(10-8-12)14(16)5-3-4-6-15(17)18/h7-11H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQROLCATJSROKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645422 |
Source


|
| Record name | 6-Oxo-6-[4-(propan-2-yl)phenyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Isopropylphenyl)-6-oxohexanoic acid | |
CAS RN |
898791-37-2 |
Source


|
| Record name | 4-(1-Methylethyl)-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-6-[4-(propan-2-yl)phenyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

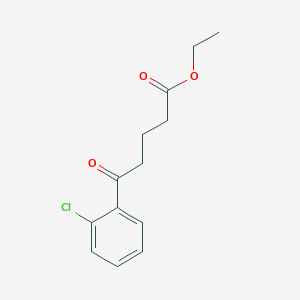

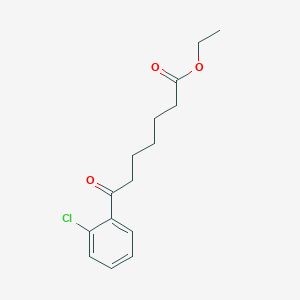
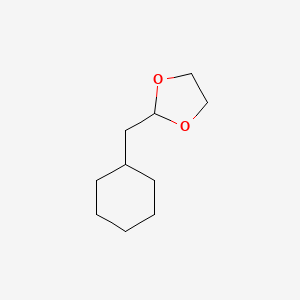

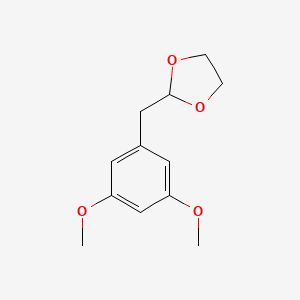


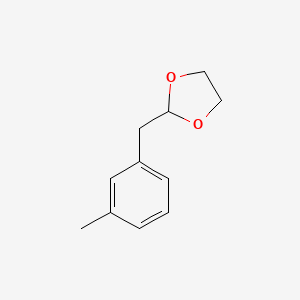
![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)
